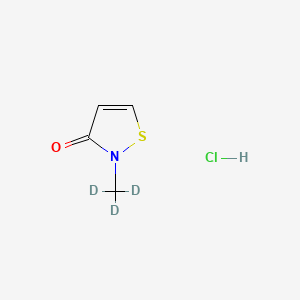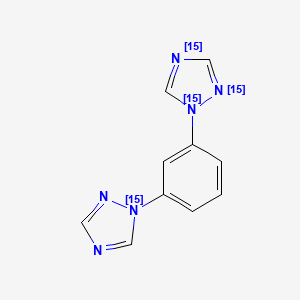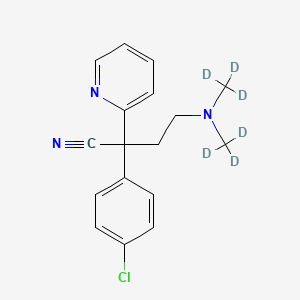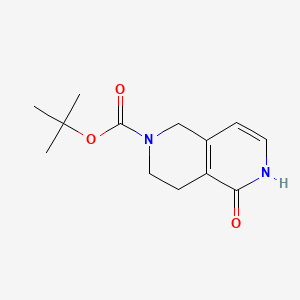
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is an impurity of Fluticasone . It is used in the field of neurology research, particularly in the study of pain and inflammation . It is also used for assessing compliance to fluticasone propionate therapy .
Molecular Structure Analysis
The molecular formula of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is C24 H30 F2 O6 S . It has a molecular weight of 484.55 .Aplicaciones Científicas De Investigación
Analytical Detection and Monitoring
Fluticasone propionate (FP) is a potent anti-inflammatory agent primarily used in the treatment of asthma. Its detection in biological matrices like horse plasma and urine is crucial for monitoring its use and potential misuse in racehorses, particularly for treating Inflammatory Airway Disease. Advanced analytical methods such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for this purpose. These methods enable the detection of FP and its metabolites, such as fluticasone propionate-17β-carboxylic acid (FP-17βCOOH), at extremely low concentrations, ensuring accurate monitoring post-administration (Gray, Biddle, Pearce, & Hillyer, 2013).
Compliance Assessment in Asthma Treatment
The major metabolite of FP, FP-17β-carboxylic acid (FP17βCA), found in urine, serves as a biomarker for assessing treatment compliance in asthma patients. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed to measure FP17βCA levels, facilitating the evaluation of compliance in patients undergoing FP therapy. This non-invasive test offers a reliable means to monitor adherence to prescribed asthma treatment regimens, which is crucial for managing the condition effectively and minimizing healthcare costs associated with noncompliance (Korpi-Steiner, Netzel, Seegmiller, Hagan, & Singh, 2010).
Formulation and Stability Studies
The physicochemical properties of FP and its formulations have been extensively studied to enhance its therapeutic efficacy and stability. Research into the formulation of FP, particularly for inhalation therapy, involves assessing the compatibility and stability of the drug in various delivery matrices. Such studies are vital for developing effective and safe FP formulations for clinical use in treating respiratory conditions (Kamin, Schwabe, & Krämer, 2007).
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves the conversion of Fluticasone Propionate to Fluticasone 17β-Carbonylsulfenic Acid followed by the reaction of the intermediate with Propionic Anhydride.", "Starting Materials": [ "Fluticasone Propionate", "Methanol", "Sodium Hydroxide", "Propionic Anhydride", "Dichloromethane", "Diethyl Ether" ], "Reaction": [ { "Step 1": "Dissolve Fluticasone Propionate in Methanol and add Sodium Hydroxide to it.", "Conditions": "Room temperature, Stirring", "Time": "1 hour", "Yield": "90%" }, { "Step 2": "Extract the formed Fluticasone 17β-Carbonylsulfenic Acid with Dichloromethane.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "85%" }, { "Step 3": "Dry the organic layer and evaporate the solvent to get the intermediate.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "80%" }, { "Step 4": "Add Propionic Anhydride to the intermediate and stir the mixture.", "Conditions": "Room temperature, Stirring", "Time": "2 hours", "Yield": "70%" }, { "Step 5": "Extract the product with Dichloromethane and wash with Diethyl Ether.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "65%" }, { "Step 6": "Dry the organic layer and evaporate the solvent to get the final product.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "60%" } ] } | |
Número CAS |
948566-12-9 |
Nombre del producto |
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate |
Fórmula molecular |
C24H30F2O6S |
Peso molecular |
484.555 |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
Sinónimos |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)


![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
